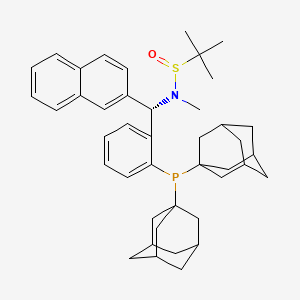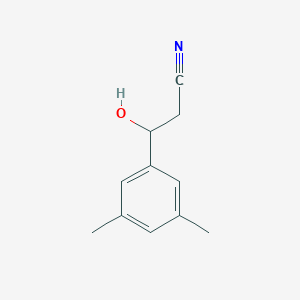
7-Bromo-3-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline ring Isoquinolines are a class of compounds known for their diverse biological activities and are often found in naturally occurring alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 3-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-fluoroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex structures.
Oxidation and Reduction: Isoquinoline N-oxides or tetrahydroisoquinolines.
Scientific Research Applications
7-Bromo-3-fluoroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a lead compound for drug development due to its unique chemical properties and potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Bromo-3-fluoroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
7-Bromo-8-fluoroquinoline: Another halogenated isoquinoline with similar chemical properties.
3-Fluoroisoquinoline: Lacks the bromine substituent but shares the fluorine atom on the isoquinoline ring.
7-Fluoroisoquinoline: Contains only the fluorine substituent at a different position on the ring.
Uniqueness: 7-Bromo-3-fluoroisoquinoline is unique due to the specific positioning of both bromine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other halogenated isoquinolines. The combination of these two halogens can also influence the compound’s electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H5BrFN |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
7-bromo-3-fluoroisoquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H |
InChI Key |
VCOPFEZPMRTZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)

![18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13651433.png)



![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)





